N'~5~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
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Overview
Description
N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a benzodioxole moiety, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of both a pyrazole ring and a benzodioxole moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other hydrazones and contribute to its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31g/mol |
IUPAC Name |
N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-3-19-8-12(10(2)18-19)7-16-17-15(20)11-4-5-13-14(6-11)22-9-21-13/h4-8H,3,9H2,1-2H3,(H,17,20)/b16-7- |
InChI Key |
LVVGLUPSWGBGED-APSNUPSMSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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